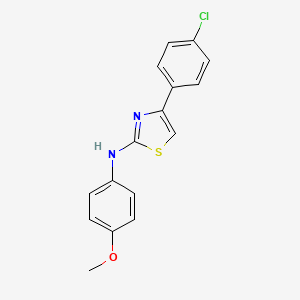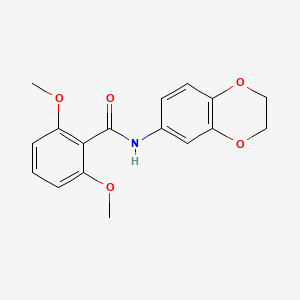![molecular formula C23H28N2O3 B5683377 N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is commonly referred to as 'L-745,870' and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of L-745,870 involves the selective inhibition of the dopamine D4 receptor, which leads to a decrease in the release of dopamine in the brain. This results in a reduction in the symptoms associated with neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
L-745,870 has been shown to have significant biochemical and physiological effects on the brain and nervous system. Studies have demonstrated that the compound is able to modulate the release of dopamine in the brain, which plays a crucial role in regulating mood, motivation, and reward. Additionally, L-745,870 has been shown to have anxiolytic and antipsychotic effects, making it a potential treatment option for these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-745,870 in lab experiments include its high selectivity and potency as a dopamine D4 receptor antagonist, which makes it an excellent tool for studying the role of this receptor in various neurological disorders. However, the limitations of using L-745,870 in lab experiments include its potential side effects and toxicity, which must be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the research and development of L-745,870. One potential direction is the optimization of the synthesis method to improve yield and purity of the compound. Another direction is the development of new drugs based on the chemical structure of L-745,870 for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound on the brain and nervous system.
Métodos De Síntesis
The synthesis of L-745,870 involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-methyl-4-piperidone to form the intermediate product, which is then subjected to a series of reactions with indene, chloroform, and sodium hydroxide to yield the final product. The synthesis method of L-745,870 has been extensively studied and optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
L-745,870 has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. The compound acts as a selective antagonist of the dopamine D4 receptor, which is involved in regulating the release of dopamine in the brain. This makes it a promising candidate for the development of new drugs for the treatment of these disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-25-13-11-18(12-14-25)28-21-10-8-17(15-22(21)27-2)23(26)24-20-9-7-16-5-3-4-6-19(16)20/h3-6,8,10,15,18,20H,7,9,11-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXDTJFZVNXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)

![(3S*,4R*)-1-{[(2-fluorobenzyl)(methyl)amino]acetyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5683316.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)


![5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5683351.png)
![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)

![2-(3-methylbutyl)-8-(morpholin-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683374.png)
![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)